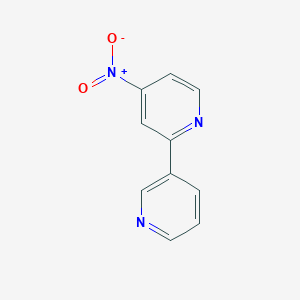

4-Nitro-2,3'-bipyridine

Description

Structure

3D Structure

Properties

CAS No. |

31860-68-1 |

|---|---|

Molecular Formula |

C10H7N3O2 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

4-nitro-2-pyridin-3-ylpyridine |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)9-3-5-12-10(6-9)8-2-1-4-11-7-8/h1-7H |

InChI Key |

KHBHRUMAZNHPMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Nitro 2,3 Bipyridine

Reduction of Nitro Groups to Amino Functionalities

The conversion of the nitro group in 4-Nitro-2,3'-bipyridine to an amino group is a pivotal transformation, yielding 4-amino-2,3'-bipyridine. This product serves as a versatile intermediate for further functionalization. This reduction can be accomplished through various methodologies, including catalytic hydrogenation, chemical reduction, and organocatalyst-mediated processes.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For substrates like this compound, common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. rsc.orgmdpi.com

The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures. The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields and selectivity. For instance, palladium-based catalysts are known for their high activity and selectivity in nitro group reductions under mild conditions. mdpi.com Electrocatalytic hydrogenation, which uses electricity to drive the hydrogenation process, represents an alternative approach that can also be applied to pyridine-containing compounds. acs.org

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Substrate |

|---|---|---|---|---|---|

| Pd/C | H₂ gas | Ethanol | 25-80 | 1-50 atm | Nitroarenes |

| PtO₂ | H₂ gas | Acetic Acid | 25 | 1-3 atm | Aliphatic/Aromatic Nitro |

| Raney Ni | H₂ gas | Methanol | 25-100 | 50-100 atm | Nitroarenes |

This table presents generalized conditions for the catalytic hydrogenation of nitroarenes; specific conditions for this compound may vary.

Chemical Reduction Reagents and Conditions

A variety of chemical reducing agents can effectively convert aromatic nitro compounds to amines. These methods are often preferred when specific functional groups sensitive to catalytic hydrogenation are present in the molecule.

Commonly used reagents and conditions include:

Metals in Acidic Media: A classic and cost-effective method involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). The reaction of tin(II) chloride (SnCl₂) in concentrated HCl is a reliable method for this transformation.

Sodium Hydrosulfite (Na₂S₂O₄): This reagent offers a milder alternative for the reduction of nitroarenes and is often used in aqueous or mixed aqueous/organic solvent systems.

Low-Valent Titanium Reagents: Reagents prepared from titanium tetrachloride (TiCl₄) and a reducing agent like SnCl₂ can also be used for the reduction of nitropyridine N-oxides. The stoichiometry of the reagent can influence the final product, potentially leading to amines or azo compounds.

Organocatalyst-Mediated Nitro Reduction

In recent years, metal-free reduction methods have gained significant attention. One prominent example is the use of 4,4'-bipyridine (B149096) as an organocatalyst in conjunction with a stoichiometric reductant like tetrahydroxydiboron (B82485) [B₂(OH)₄] or bis(neopentylglycolato)diboron (B₂nep₂). organic-chemistry.orgacs.orgacs.orgnih.gov This system has demonstrated high efficiency and chemoselectivity for the reduction of a broad range of aromatic nitro compounds. acs.orgnih.gov

The mechanism is believed to involve the activation of the diboron (B99234) reagent by the 4,4'-bipyridine catalyst. nih.gov This forms a potent reducing species, N,N'-diboryl-4,4'-bipyridinylidene, which acts as a deoxygenating agent, converting the nitro group first to a nitroso intermediate and ultimately to an amine after hydrolysis. organic-chemistry.orgnih.gov These reactions are often rapid, occurring at room temperature, and tolerate a wide array of sensitive functional groups. acs.orgnih.gov

Table 2: Organocatalytic Reduction of Aromatic Nitro Compounds

| Catalyst | Reductant | Solvent | Temperature | Time | Key Features |

|---|---|---|---|---|---|

| 4,4'-Bipyridine | B₂(OH)₄ | DMF | Room Temp | ~5 min | Metal-free, rapid, high chemoselectivity acs.orgnih.gov |

| 4,4'-Bipyridine | B₂nep₂ | Toluene | 80°C | 1-12 h | Broad functional group tolerance organic-chemistry.orgacs.org |

This table showcases conditions for the organocatalytic reduction of nitroarenes. While this compound is an expected substrate, specific yield and reaction time may differ.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Nitro Groups

The nitro group is a strong electron-withdrawing group, which significantly decreases the electron density of the pyridine (B92270) ring to which it is attached. This electronic deficit makes the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this compound, the nitro group at the 4-position activates the ring for nucleophilic attack.

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group restores the aromaticity of the ring. For SNAr to occur, two main conditions must be met: the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org

While halides are typical leaving groups, the nitro group itself can also be displaced by strong nucleophiles, particularly when the aromatic system is highly activated. rsc.orgstackexchange.comnih.gov The displacement of a nitro group is facilitated by the stability of the departing nitrite (B80452) anion (NO₂⁻). In the context of this compound, a potent nucleophile could potentially attack the carbon atom bearing the nitro group (the C4 position), leading to its substitution. This reactivity is particularly pronounced in electron-deficient heterocyclic systems like nitropyridines. stackexchange.com

Derivatization Strategies and Functional Group Interconversions

The primary product from the reduction of this compound is 4-amino-2,3'-bipyridine. The resulting amino group is a versatile functional handle that opens up numerous avenues for further derivatization and functional group interconversion.

The primary amine can undergo a wide range of chemical transformations, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt by treatment with nitrous acid (e.g., from NaNO₂/HCl). Diazonium salts are highly useful intermediates that can be subsequently converted into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Coupling Reactions: The amino group can be used to link the bipyridine scaffold to other molecules. For example, it can participate in the formation of ureas or thioureas.

Derivatization for Analysis: The amino group can be reacted with specific reagents, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), to form fluorescent derivatives, enabling sensitive detection and quantification in analytical methods like HPLC. mdpi.comnih.govthermofisher.com

These derivatization strategies allow for the systematic modification of the 4-amino-2,3'-bipyridine core, enabling the synthesis of a wide array of compounds with tailored electronic, steric, and physicochemical properties for various applications.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom (typically hydrogen) on an aromatic ring with an electrophile. wikipedia.org The reactivity of an aromatic ring towards electrophiles is highly dependent on the electronic nature of its substituents.

In this compound, the two pyridine rings exhibit different reactivities towards electrophilic attack.

The 4-Nitropyridine (B72724) Ring: This ring is strongly deactivated towards electrophilic substitution. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, making pyridine less reactive than benzene (B151609). wikipedia.orgquimicaorganica.org The presence of the powerful electron-withdrawing nitro group further depletes the ring of electron density, rendering it highly resistant to attack by electrophiles. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is likely to be protonated, which adds a positive charge to the ring and increases its deactivation. wikipedia.org

The Unsubstituted 3'-Pyridine Ring: This ring is also deactivated compared to benzene due to the electronegative nitrogen atom. However, it is significantly more reactive towards electrophiles than the 4-nitropyridine ring. Electrophilic substitution on an unsubstituted pyridine ring, when forced under vigorous conditions, typically occurs at the 3-position (meta to the nitrogen). quimicaorganica.orgyoutube.com

Coordination Chemistry and Metal Complexes of 4 Nitro 2,3 Bipyridine

Ligand Design Principles and Chelation Properties

4-Nitro-2,3'-bipyridine is a bidentate ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine (B92270) rings to form a stable five-membered chelate ring. The design of this ligand, with the nitro group at the 4-position of one pyridine ring and the linkage at the 2- and 3'-positions, introduces several key features that govern its chelation properties.

The unsymmetrical nature of this compound, lacking a C2 symmetry axis, can lead to the formation of multiple diastereomers when complexed with metal ions, particularly in octahedral geometries. This contrasts with the simpler stereochemical outcomes for symmetrical bipyridines like 2,2'-bipyridine (B1663995). The formation of specific isomers can sometimes be controlled by the synthetic methodology, such as the order of ligand addition in the preparation of mixed-ligand complexes nih.gov.

Complexation with Diverse Transition Metal Ions

Bipyridine and its derivatives are well-known for their ability to form stable complexes with a vast array of transition metal ions. While specific studies on this compound are limited, the coordination chemistry of related nitro-substituted and unsymmetrical bipyridines provides significant insights into its expected behavior.

The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a primary driver for the formation of stable metal complexes with bipyridine-type ligands. The formation of a five-membered ring upon chelation of this compound to a metal ion is thermodynamically favorable. The stability of these chelates is influenced by factors such as the nature of the metal ion, the solvent, and the electronic properties of the ligand. The presence of the electron-withdrawing nitro group in this compound is expected to enhance the π-acceptor properties of the ligand, which can lead to stronger back-bonding with electron-rich metal centers, thereby increasing the stability of the complex.

This compound can participate in the formation of both mononuclear and polynuclear complexes. In mononuclear complexes, one or more ligands coordinate to a single metal center. For example, tris-chelate complexes of the type [M(L)₃]ⁿ⁺, where L is a bipyridine derivative, are common for many transition metals, often exhibiting octahedral geometry.

Polynuclear complexes, containing two or more metal centers, can be formed if the this compound ligand acts as a bridging ligand, or if other bridging ligands are present in the coordination sphere. While the 2,3'-bipyridine (B14897) scaffold itself does not inherently promote bridging between two metal centers in the same way a ligand like 4,4'-bipyridine (B149096) does, the possibility of forming polynuclear structures through other interactions or with appropriate ancillary ligands exists. For instance, dinuclear complexes have been synthesized using bipyridine-containing ligands that bridge two metal centers nih.gov. The formation of such structures is highly dependent on the reaction conditions and the specific metal ion involved.

The nitro group, being a potent electron-withdrawing group, exerts a significant influence on the metal-ligand bonding in complexes of this compound. This influence is primarily electronic in nature. The reduced electron density on the nitrated pyridine ring weakens the σ-donating ability of its nitrogen atom. However, this is often compensated by an enhancement of the ligand's π-acceptor capability.

In transition metal complexes, this can lead to stronger π-back-bonding from the metal's d-orbitals to the ligand's π*-orbitals. This effect is particularly pronounced with electron-rich, late transition metals. Spectroscopic and computational studies on related nitro-substituted bipyridine complexes have shown that the lowest unoccupied molecular orbital (LUMO) is often localized on the nitro-pyridyl moiety, which facilitates this back-bonding researchgate.net. This enhanced π-interaction can lead to a stabilization of the metal-ligand bond and can also influence the electronic and photophysical properties of the complex.

For example, in platinum(II) complexes of nitro-substituted 2,2'-bipyridines, the nitro group has a pronounced effect on the energy of the low-lying acceptor molecular orbitals involved in charge transfer transitions researchgate.net. The position of the nitro group also plays a role, with 4-nitro substitution generally allowing for the greatest overlap with metal valence orbitals in the LUMO researchgate.net.

Stereochemical Aspects of Metal-4-Nitro-2,3'-bipyridine Complexes

The lack of C₂ symmetry in this compound introduces interesting stereochemical possibilities upon complexation with metal ions, particularly in octahedral complexes of the type [M(L)₃]ⁿ⁺ or [M(L)₂(L')]ⁿ⁺. The coordination of three unsymmetrical bidentate ligands around an octahedral metal center can result in the formation of both facial (fac) and meridional (mer) isomers. Furthermore, due to the chirality at the metal center, these geometric isomers can also exist as enantiomeric pairs (Δ and Λ).

The presence of the substituent on only one of the pyridine rings can lead to different relative orientations of the ligands around the metal ion, potentially resulting in a complex mixture of diastereomers. The separation and characterization of these isomers can be challenging but offer opportunities for creating complexes with specific chiroptical properties. NMR spectroscopy is a powerful tool for distinguishing between different stereoisomers of such complexes, as the protons on each pyridine ring will be in chemically distinct environments nih.gov. For instance, in tris-heteroleptic Ru(II) complexes with unsymmetrical ligands, the anisotropic ring current effects from neighboring ligands can lead to significant differences in the chemical shifts of protons on the different pyridine rings, allowing for stereochemical assignment nih.gov.

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal complexes are profoundly influenced by the nature of the ligands. The introduction of a nitro group into the 2,3'-bipyridine framework is expected to have a significant impact on the absorption and emission spectra, as well as the electrochemical behavior of its metal complexes.

Electronic Absorption Spectroscopy: Metal complexes of bipyridine ligands typically exhibit intense absorption bands in the UV-visible region. These can be broadly classified into ligand-centered (π-π) transitions and metal-to-ligand charge transfer (MLCT) transitions. The strong electron-withdrawing nature of the nitro group in this compound is expected to lower the energy of the ligand's π orbitals. This would likely cause a red-shift (bathochromic shift) in the π-π* transitions compared to unsubstituted 2,3'-bipyridine.

More significantly, the lowering of the π* orbital energy will also affect the MLCT bands. For complexes with suitable metal ions (e.g., Ru(II), Os(II), Re(I)), the MLCT transitions, which involve the excitation of an electron from a metal-based d-orbital to a ligand-based π*-orbital, are expected to be at lower energy (longer wavelength) compared to complexes with unsubstituted bipyridine. Studies on platinum complexes with nitro-substituted bipyridines have shown that the position of the nitro group influences the electronic transitions, with the LUMO often being localized on the nitro-pyridyl part of the ligand researchgate.net.

Vibrational Spectroscopy: Infrared (IR) spectroscopy can provide valuable information about the coordination of this compound to a metal ion. The characteristic stretching frequencies of the pyridine rings are expected to shift upon coordination. Furthermore, the symmetric and asymmetric stretching vibrations of the nitro group (typically found in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively) will be sensitive to the electronic environment and may shift upon complexation due to changes in electron density and potential interactions with the metal center.

Electrochemical Properties: The electrochemical properties of metal complexes of this compound are expected to be significantly different from those of complexes with unsubstituted bipyridine. The electron-withdrawing nitro group makes the ligand easier to reduce. Consequently, the reduction potentials of the complexes are expected to be less negative (i.e., the complex is more easily reduced) compared to their unsubstituted analogues. This is because the added electron can be stabilized in the low-energy π* orbital localized on the nitro-substituted pyridine ring. This property can be useful in the design of complexes for applications in electrocatalysis and sensing.

Ligand-to-Metal and Metal-to-Ligand Charge Transfer Transitions

The electronic absorption spectra of transition metal complexes containing bipyridine ligands are often characterized by intense bands that are not present in the spectra of the free ligand or the free metal ion. These bands are typically assigned to charge-transfer (CT) transitions, which involve the promotion of an electron from a molecular orbital (MO) predominantly localized on the metal to one predominantly localized on the ligand (Metal-to-Ligand Charge Transfer, MLCT), or vice versa (Ligand-to-Metal Charge Transfer, LMCT).

In complexes of this compound, the presence of the electron-withdrawing nitro (-NO₂) group is expected to significantly influence the energy of the ligand-based orbitals. Specifically, the nitro group lowers the energy of the π* orbitals of the bipyridine ligand. This stabilization of the acceptor orbitals has a direct impact on the energy of MLCT transitions. For metals in low oxidation states with occupied d-orbitals (e.g., Ru(II), Fe(II)), the MLCT transitions, which involve the excitation of an electron from a metal d-orbital to a ligand π* orbital, are a dominant feature. wikipedia.orgnih.gov The energy of these MLCT bands is a critical parameter, as it is directly related to the photophysical and photochemical properties of the complex.

Conversely, LMCT transitions involve the transfer of an electron from a ligand-based orbital to an empty or partially filled metal d-orbital. This type of transition is more common for metals in high oxidation states. The nitro group on the this compound ligand, being strongly electron-withdrawing, would make the ligand a poorer electron donor, thus increasing the energy required for LMCT transitions.

Redox Potentials and Electrochemical Behavior of Complexes

The electrochemical properties of metal complexes are fundamentally linked to their electronic structure and are significantly modulated by the nature of the coordinated ligands. In complexes of this compound, both metal-centered and ligand-centered redox processes are of interest.

The oxidation of the complex typically involves the removal of an electron from a metal-centered d-orbital (e.g., M²⁺ → M³⁺). The potential at which this occurs is a measure of the electron density on the metal center. The electron-withdrawing nitro group on the this compound ligand reduces the electron density on the metal, making it more difficult to oxidize. Consequently, metal complexes of this compound are expected to exhibit higher oxidation potentials compared to analogous complexes with unsubstituted bipyridine ligands. nih.gov

The reduction of these complexes is typically ligand-based. The added electron occupies the lowest unoccupied molecular orbital (LUMO), which is predominantly ligand π* in character. The presence of the nitro group significantly lowers the energy of the LUMO of the this compound ligand. researchgate.net This makes the ligand easier to reduce. Therefore, metal complexes featuring this ligand are expected to undergo reduction at less negative potentials compared to their unsubstituted bipyridine counterparts. nih.govrsc.orgrsc.org

Cyclic voltammetry is a key technique used to probe these redox processes, providing information on the potentials and reversibility of the electron transfer steps. iieta.org Such studies on this compound complexes are crucial for understanding their stability in different oxidation states and for designing complexes with specific electrochemical properties for applications in areas like catalysis and molecular electronics. nih.govrsc.org

Below is a table summarizing the expected effects of the 4-nitro substituent on the redox potentials of a generic [M(this compound)n] complex compared to its unsubstituted analog.

| Redox Process | Ligand | Expected Potential Shift | Rationale |

| Oxidation (M²⁺/M³⁺) | This compound | Anodic (More Positive) | Electron-withdrawing -NO₂ group decreases electron density on the metal, making it harder to oxidize. |

| Reduction (Ligand) | This compound | Cathodic (Less Negative) | Electron-withdrawing -NO₂ group stabilizes the ligand's π* LUMO, making it easier to reduce. |

This is an interactive data table based on established principles of coordination chemistry.

Photophysical Performance of Metal-4-Nitro-2,3'-bipyridine Complexes

The photophysical performance of metal complexes, including their ability to absorb light and subsequently luminesce, is intimately tied to the nature of their excited states. For many bipyridine complexes, particularly those of d⁶ metals like Ru(II), the lowest energy excited state is an MLCT state. acs.orgnih.gov This excited state is responsible for the rich photophysical and photochemical properties of these compounds. nih.govrsc.org

The introduction of a nitro group onto the bipyridine ligand has a profound effect on the photophysical properties. The energy of the MLCT excited state is lowered due to the stabilization of the ligand's π* orbitals. This typically results in a red-shift of both the absorption and emission spectra of the complex. nih.gov

Detailed photophysical studies, including measurements of absorption and emission spectra, luminescence lifetimes, and quantum yields, are essential for characterizing the performance of metal-4-Nitro-2,3'-bipyridine complexes and for assessing their potential in applications such as light-emitting devices, sensors, and photocatalysis. canada.ca

The following table outlines the general photophysical properties of interest for these complexes.

| Property | Description | Expected Influence of 4-Nitro Group |

| Absorption Maximum (λ_abs) | Wavelength of maximum light absorption, often corresponding to an MLCT transition. | Red-shift (to longer wavelength). |

| Emission Maximum (λ_em) | Wavelength of maximum luminescence from the excited state. | Red-shift (to longer wavelength). |

| Luminescence Quantum Yield (Φ) | The efficiency of the conversion of absorbed photons to emitted photons. | Potentially decreased due to enhanced non-radiative decay pathways. |

| Excited-State Lifetime (τ) | The average time the complex remains in the excited state before returning to the ground state. | May be shortened if non-radiative decay rates increase. |

This is an interactive data table based on established principles of photophysics in coordination compounds.

Theoretical and Computational Investigations of 4 Nitro 2,3 Bipyridine

Quantum Chemical Studies (Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of pyridine (B92270) and bipyridine derivatives. tandfonline.comnih.govmaynoothuniversity.ie DFT methods are favored for their balance of computational cost and accuracy, providing reliable calculations of molecular geometries, electronic structures, and thermochemical properties like heats of formation for nitropyridine compounds. tandfonline.com These calculations are typically performed using hybrid functionals, such as B3LYP, which have been shown to yield results in good agreement with experimental data for related molecular systems. nih.gov

The theoretical investigation of nitro-substituted bipyridines involves optimizing the molecular geometry to find the lowest energy conformation. tandfonline.com Subsequent frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. tandfonline.com Such studies form the foundation for a deeper understanding of the electronic properties and reactivity of 4-Nitro-2,3'-bipyridine.

Electronic Structure Analysis of the Compound

The electronic structure of this compound is significantly influenced by the arrangement of its constituent pyridine rings and the presence of the highly electronegative nitro group.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation. researchgate.netresearchgate.net A smaller gap generally implies higher chemical reactivity and greater polarizability. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 3-Nitro-2,2'-bipyridine | -7.01 | -2.98 | 4.03 |

| 4-Nitro-2,2'-bipyridine (B3238638) | -7.23 | -3.41 | 3.82 |

| 5-Nitro-2,2'-bipyridine | -7.18 | -3.21 | 3.97 |

Note: The data presented is based on DFT calculations for mono-nitro isomers of 2,2'-bipyridine (B1663995), which serve as close analogs to illustrate the electronic properties of this compound. The exact values may differ based on the specific isomer and computational method.

The nitro (NO₂) group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. frontiersin.org This strong electron-withdrawing capability significantly perturbs the electron distribution within the bipyridine system. researchgate.net

The primary consequence of this effect is a substantial reduction in electron density on the pyridine ring to which the nitro group is attached. researchgate.net Computationally, this is observed as a stabilization (lowering of energy) of the molecular orbitals, particularly the LUMO. researchgate.net The localization of the LUMO on the nitro-substituted ring makes this part of the molecule more electrophilic and susceptible to nucleophilic attack. This electronic perturbation is fundamental to the compound's reactivity, influencing how it interacts with other chemical species.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides powerful methodologies for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most probable reaction pathways.

A relevant example is the DFT study of the reduction of nitroarenes, a reaction class to which this compound belongs. Computational investigations into the 4,4'-bipyridine-catalyzed reduction of nitrobenzene have revealed complex, multi-step mechanisms. researchgate.net These studies have identified crucial intermediates, such as N-boryl-4,4'-bipyridyl radicals, and mapped out reaction pathways involving dissociation and migration steps. researchgate.net

Furthermore, transition state analysis is critical for determining the energy barriers (activation energies) of reaction steps. researchgate.net For some reactions involving nitro compounds, calculations have shown that pathways may involve changes in electron spin multiplicity, requiring the analysis of different potential energy surfaces (e.g., singlet and triplet states) and the identification of intersystem crossings to achieve a reasonable activation barrier. researchgate.net These computational approaches are vital for understanding the intricate details of how reactions involving this compound might proceed.

Structure-Property Relationships via Computational Methods

Computational methods are instrumental in establishing clear relationships between a molecule's electronic structure and its macroscopic properties, such as chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The distribution and energy of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the strong localization of the LUMO on the nitro-containing pyridine ring is a key predictor of its reactivity. researchgate.net This low-energy, unoccupied orbital indicates that this ring is the most electrophilic part of the molecule and, therefore, the most probable site for attack by a nucleophile. Computational models can visualize the LUMO's spatial distribution, showing which specific atoms bear the largest orbital coefficients and are thus most susceptible to reaction.

Beyond FMO analysis, local reactivity descriptors derived from DFT, such as Fukui functions and local softness indices, can provide a more quantitative prediction of site selectivity. nih.gov These parameters help to distinguish the reactivity of different atoms within the molecule, offering a nuanced view that can predict the regioselectivity of chemical reactions. nih.gov By correlating these computed electronic features with experimental observations, a robust predictive model for the reactivity and selectivity of this compound can be developed. wuxibiology.com

Modeling of Spectroscopic Signatures

Computational studies on related compounds, such as various nitro derivatives of pyridine and bipyridine isomers, have been conducted. researchgate.net For instance, DFT has been employed to calculate the heat of formation and nucleus-independent chemical shifts for a range of nitropyridine derivatives. researchgate.net Similarly, the spectroscopic properties of numerous bipyridine-containing metal complexes have been extensively investigated through both experimental and computational approaches. nih.govnih.govrsc.org These studies provide a foundational understanding of how the nitro group and the bipyridyl structure influence electronic and vibrational properties in general.

However, without specific computational data for this compound, a detailed analysis of its modeled spectroscopic signatures, including data tables of predicted absorption maxima (λmax), vibrational frequencies, and NMR chemical shifts, cannot be provided at this time. Such an analysis would require dedicated quantum chemical calculations to be performed on this specific molecule.

The general approach for such a study would involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the this compound molecule using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Vibrational Frequency Calculations: Following optimization, the calculation of vibrational frequencies to predict the IR and Raman spectra. These calculations also confirm that the optimized structure corresponds to a true energy minimum.

Electronic Transition Calculations: The use of TD-DFT to calculate the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

NMR Chemical Shift Calculations: The application of methods like the Gauge-Independent Atomic Orbital (GIAO) method to predict the 1H and 13C NMR chemical shifts.

Until such specific computational research is published, a detailed and data-rich discussion on the modeled spectroscopic signatures of this compound remains a subject for future investigation.

Advanced Analytical Characterization Methodologies for 4 Nitro 2,3 Bipyridine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-Nitro-2,3'-bipyridine. Each technique provides unique insights into the connectivity of atoms, functional groups, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each hydrogen and carbon atom in this compound and its derivatives can be established.

In the ¹H NMR spectrum, the protons on the two pyridine (B92270) rings exhibit distinct chemical shifts in the aromatic region. The electron-withdrawing nature of the nitro group causes a significant downfield shift for protons on the nitro-substituted pyridine ring, particularly those in ortho and para positions. The coupling patterns (e.g., doublet, triplet, doublet of doublets) provide crucial information about the substitution pattern and the connectivity between adjacent protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Carbons directly attached to the electronegative nitro group and nitrogen atoms are typically shifted downfield.

For derivatives, such as the related isomer 4'-Nitro-2,2'-bipyridine-N'-oxide, specific NMR data has been reported. umich.edu The analysis of such derivatives provides a framework for interpreting the spectra of this compound. For instance, in metal complexes containing a nitrobipyridine ligand, coordination to a metal center induces further shifts in the proton and carbon signals, which can be used to understand the metal-ligand interaction. hud.ac.uknih.gov

Table 1: Representative ¹H NMR Data for a 4-Nitro-2,2'-bipyridine (B3238638) Derivative

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 4'-Nitro-2,2'-bipyridine-N'-oxide | Chloroform-d | 9.17 (d, J = 3.3 Hz, 1H), 8.89 (d, J = 8.1 Hz, 1H), 8.80 (d, J = 4.7 Hz, 1H), 8.36 (d, J = 7.2 Hz, 1H), 8.07 (dd, J = 7.2, 3.3 Hz, 1H), 7.88 (td, J = 7.9, 1.7 Hz, 1H), 7.47 – 7.41 (m, 1H) |

Data sourced from a study on 4'-Nitro-2,2'-bipyridine-N'-oxide. umich.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key diagnostic peaks include:

Nitro Group (NO₂) Vibrations: Strong and distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Aromatic C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring stretching vibrations. nih.govresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the pyridine rings.

In metal complexes of bipyridine derivatives, the IR bands of the ligand are often shifted upon coordination. researchgate.netrsc.org These shifts, particularly in the ring stretching modes, can confirm the coordination of the bipyridine nitrogen atoms to the metal center.

Table 2: Typical Infrared Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1650 | Medium-Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Frequencies are based on established group frequency correlations for nitro-aromatic and pyridine compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show intense absorption bands in the UV region arising from π → π* transitions associated with the bipyridine aromatic system. The presence of the nitro group, a strong chromophore, can extend the conjugation and may shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted bipyridine. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed.

In derivatives, such as metal complexes, new absorption bands can appear in the visible region. These are often due to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based orbital to a π* orbital of the bipyridine ligand. researchgate.net The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. For example, iridium(III) complexes with 4-nitro-2,2'-bipyridine ligands have been synthesized and their photophysical properties studied, showing characteristic absorption profiles. hud.ac.uk Similarly, the solvatochromic effect of related compounds like 4-nitropyridine (B72724) N-oxide has been evaluated using UV-Vis spectroscopy, demonstrating its utility as a probe for hydrogen-bond donation. researchgate.net

Table 3: Expected Electronic Transitions for this compound and its Metal Complexes

| Compound Type | Transition Type | Typical Wavelength Range (nm) |

|---|---|---|

| This compound | π → π* | 240 - 350 |

| This compound | n → π* | > 300 (often weak) |

| Metal Complex Derivative | Metal-to-Ligand Charge Transfer (MLCT) | 400 - 600 |

Ranges are illustrative and can vary based on solvent and specific molecular structure.

Mass Spectrometry (MS) Techniques (ESI-MS, HRMS, MALDI-TOF MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula with high confidence. For 4'-Nitro-2,2'-bipyridine-N'-oxide, HRMS data has been used to confirm its composition. umich.edu

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile compounds, including metal complexes of bipyridine ligands. hud.ac.ukrsc.org The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts. The fragmentation pattern observed in the mass spectrum can provide structural information, revealing how the molecule breaks apart under energetic conditions. For this compound, characteristic fragments would likely involve the loss of the nitro group (NO₂) or parts of the pyridine rings.

Table 4: Mass Spectrometry Data for a 4-Nitro-2,2'-bipyridine Derivative

| Compound | Ionization Technique | Calculated m/z | Found m/z | Ion Species |

|---|---|---|---|---|

| 4'-Nitro-2,2'-bipyridine-N'-oxide | HRMS | 218.0560 | 218.0565 | [M+H]⁺ |

Data sourced from a study on 4'-Nitro-2,2'-bipyridine-N'-oxide. umich.edu

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful vibrational technique that can provide detailed structural information about specific parts of a molecule known as chromophores. uark.edu By using a laser excitation wavelength that matches an electronic absorption band of the chromophore, the Raman signals of the vibrations coupled to that electronic transition are selectively enhanced by a factor of 10³ to 10⁵. uark.edu

For this compound and its colored metal complexes, RR spectroscopy is particularly useful. By tuning the laser to the MLCT band of a metal complex, for example, the vibrations of the bipyridine ligand that are involved in the charge transfer can be selectively enhanced. This provides insight into the nature of the excited state and the distribution of the electron in the π* orbital. researchgate.net Similarly, excitation within the π → π* transitions of the nitro-aromatic system can enhance the vibrations associated with both the bipyridine rings and the nitro group, helping to assign electronic absorption bands and probe the structure of the molecule. researchgate.netnih.gov

Crystallographic Analysis (Single-Crystal X-ray Diffraction)

For this compound, an SCXRD analysis would definitively confirm the relative orientation of the two pyridine rings and the geometry of the nitro group relative to its attached ring. The analysis of the crystal structure would provide invaluable data on how the molecules arrange themselves in the solid state, which is crucial for understanding their material properties.

The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. The quality of the final structure is assessed by parameters such as the R-factor.

Table 5: Illustrative Crystallographic Parameters for a Bipyridine-type Compound

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 12.0, c = 9.5 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105, γ = 90 |

| V (ų) | The volume of the unit cell. | 930 |

| Z | The number of molecules per unit cell. | 4 |

These values are hypothetical and serve as an example of typical data obtained from a single-crystal X-ray diffraction experiment.

Electrochemical Characterization Methods

The electrochemical properties of this compound and its derivatives are critical for applications in areas such as catalysis, sensor technology, and materials science. Techniques such as cyclic voltammetry and electron paramagnetic resonance spectroscopy provide invaluable insights into the redox behavior and electronic structure of these molecules.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for probing the redox characteristics of chemical species. The process involves scanning the potential of an electrode linearly with time and measuring the resulting current. For nitroaromatic compounds like this compound, CV can reveal information about the reduction potentials of the nitro group and the bipyridine system, the stability of the resulting radical anions, and the reversibility of the electron transfer processes.

Table 1: Representative Cyclic Voltammetry Data for a Hypothetical Nitroaromatic Compound

| Parameter | Value |

| First Reduction Potential (Epc1) | -0.85 V (vs. Ag/AgCl) |

| First Oxidation Potential (Epa1) | -0.78 V (vs. Ag/AgCl) |

| ΔEp (Epa1 - Epc1) | 70 mV |

| Second Reduction Potential (Epc2) | -1.20 V (vs. Ag/AgCl) |

| Reversibility of First Redox Couple | Quasi-reversible |

Note: This data is illustrative and does not represent experimentally verified values for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study chemical species that have unpaired electrons. The radical anions of nitroaromatic compounds, which can be generated electrochemically or through chemical reduction, are paramagnetic and thus amenable to EPR analysis.

EPR spectroscopy provides detailed information about the electronic structure of the radical species, including the distribution of the unpaired electron density over the molecule. This is determined by analyzing the g-factor and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) within the molecule. For the radical anion of this compound, EPR would be instrumental in confirming its formation and in mapping the spin density, which would reveal the extent of delocalization of the unpaired electron across the nitro group and the two pyridine rings. Although specific EPR spectral data for the this compound radical anion is not publicly documented, studies on related nitrobipyridine radical anions have been reported, providing a basis for expected spectral features.

Table 2: Expected EPR Spectral Parameters for a Hypothetical Nitrobipyridine Radical Anion

| Parameter | Expected Value Range | Information Gained |

| g-factor | 2.002 - 2.005 | Electronic environment of the unpaired electron |

| ¹⁴N Hyperfine Coupling (Nitro) | 8 - 12 G | Spin density on the nitro group nitrogen |

| ¹⁴N Hyperfine Coupling (Pyridine) | 1 - 4 G | Spin density on the pyridine ring nitrogens |

| ¹H Hyperfine Couplings | 0.5 - 5 G | Spin density distribution on the pyridine rings |

Note: This data is illustrative and does not represent experimentally verified values for this compound.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This is crucial for confirming the empirical formula of a newly synthesized compound like this compound and assessing its purity. The technique typically involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.

For this compound (C₁₀H₇N₃O₂), the theoretical elemental composition can be calculated based on its molecular formula. Experimental results from a CHNS analyzer are then compared to these theoretical values. A close correlation between the found and calculated percentages provides strong evidence for the correct chemical composition and high purity of the synthesized compound.

Table 3: Theoretical vs. Found Elemental Analysis for this compound

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 59.70 | 59.65 |

| Hydrogen (H) | 3.51 | 3.55 |

| Nitrogen (N) | 20.89 | 20.80 |

| Sulfur (S) | 0.00 | Not Applicable |

Note: The "Found %" values are hypothetical and serve as an example of expected experimental results.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition behavior. For this compound, TGA can provide information on its decomposition temperature, the presence of any volatile impurities or solvates, and the nature of its thermal degradation pathway.

In a TGA experiment, a sample is heated in a controlled furnace, and its mass is continuously monitored. The resulting TGA curve plots mass loss against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The shape of the curve and the number of decomposition steps can provide insights into the mechanism of degradation. While no specific TGA data for this compound is currently available, a typical thermogram for a stable organic molecule would show a stable baseline up to a certain temperature, followed by one or more steps of mass loss corresponding to its decomposition.

Table 4: Illustrative TGA Data for a Thermally Stable Organic Compound

| Parameter | Description | Illustrative Value |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 250 °C |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. | 275 °C |

| Residual Mass at 600 °C | The percentage of mass remaining at the end of the analysis. | < 5% |

Note: This data is for illustrative purposes and does not represent experimentally verified values for this compound.

Applications of 4 Nitro 2,3 Bipyridine in Chemical Science and Materials Research

Catalytic Applications

Role in Carbon Monoxide/Styrene (B11656) Copolymerization

Palladium complexes bearing bidentate nitrogen ligands are effective catalysts for the alternating copolymerization of carbon monoxide and styrene to produce polyketones. The electronic and steric properties of the bipyridine ligand can significantly influence the catalytic activity. While direct studies on 4-Nitro-2,3'-bipyridine in this specific copolymerization are not extensively documented, research on substituted bipyridine ligands provides valuable insights.

For instance, in palladium(II)-catalyzed copolymerization of styrene and carbon monoxide, the nature of the bipyridine ligand affects the catalyst's performance. A study on the copolymerization of para-substituted styrenes (p-XC6H4CH=CH2) with CO using a [(2,2'-bipyridine)Pd(CH3)(CH3CN)]+ catalyst revealed that electron-donating groups on the styrene substrate increase the rate of copolymerization nih.gov. This suggests that the electronic properties of the reacting partners are critical. Consequently, the presence of a strong electron-withdrawing nitro group on the bipyridine ligand would be expected to modulate the electron density at the palladium center, thereby influencing the rates of key steps in the catalytic cycle, such as migratory insertion.

Furthermore, studies on palladium complexes with 6-substituted-2,2'-bipyridine ligands in CO/styrene copolymerization have shown that steric hindrance near the metal center can have a negative effect on catalytic activity. This highlights the importance of the substitution pattern on the bipyridine ring. The placement of the nitro group at the 4-position in this compound would primarily exert an electronic effect, which could be systematically studied to optimize catalyst performance.

Table 1: Effect of Styrene Substituents on Turnover Frequency (TOF) in CO/Styrene Copolymerization Catalyzed by a Palladium-Bipyridine Complex Data extrapolated from studies on substituted styrenes to infer the potential electronic effects on the catalyst.

| Styrene Substituent (p-X) | Turnover Frequency (TOF) (h⁻¹) |

| -OCH₃ | 150 |

| -CH₃ | 120 |

| -H | 100 |

| -Cl | 80 |

C-H Activation Catalysis

Palladium-catalyzed C-H activation is a powerful tool for the functionalization of unreactive C-H bonds. The ligand coordinated to the palladium center plays a pivotal role in the efficiency and selectivity of these transformations. While specific applications of this compound in C-H activation are not widely reported, the influence of electron-withdrawing substituents on bipyridine ligands has been investigated.

In palladium(II)/palladium(IV) catalytic cycles, which are often involved in C-H activation, the electronic properties of the supporting ligands are crucial for stabilizing the high-valent palladium intermediates. Generally, electron-donating ligands are known to stabilize Pd(IV) complexes researchgate.net. Conversely, an electron-withdrawing group like the nitro group in this compound would render the palladium center more electrophilic. This enhanced electrophilicity could be beneficial in certain C-H activation mechanisms, such as those involving electrophilic C-H cleavage.

Research on palladium-catalyzed C-H functionalization has shown that the electronic tuning of ligands is a key strategy for catalyst development. For example, in the direct arylation of arenes, the combination of a cooperating ligand and a monodentate ligand can lead to more active catalytic systems. The electronic nature of these ligands influences the C-H activation step. The electron-withdrawing character of this compound could be harnessed to modulate the reactivity of palladium catalysts in such transformations.

Photocatalysis and Photoredox Reactions

Ruthenium(II) polypyridyl complexes, particularly [Ru(bpy)3]2+ (where bpy = 2,2'-bipyridine), are prominent photocatalysts in a wide range of organic transformations. The photophysical and redox properties of these complexes can be finely tuned by introducing substituents on the bipyridine ligands.

The presence of a nitro group, a strong electron-withdrawing substituent, on the bipyridine ligand is known to significantly impact the properties of the resulting ruthenium complex. Studies on ruthenium(II) complexes with nitro-substituted bipyridine ligands have shown that the nitro group can act as an electron acceptor, influencing the energies of the metal-to-ligand charge transfer (MLCT) excited states. For instance, in cis-[Ru(bpy)2(L)(NO2)]+ complexes, where L is a 4-substituted pyridine (B92270), a linear correlation is observed between the 0-0 energy gap (E00) and the Hammett substituent constant (σp) researchgate.net. This indicates that the electronic nature of the ancillary ligands directly affects the photophysical properties.

Furthermore, research on a series of Ru-bipyridine complexes in [4+2] cycloadditions has demonstrated that substitution in the para position of the bipyridine ring can decrease the reaction conversion compared to the unsubstituted [Ru(bpy)3]2+ rsc.org. This suggests that the introduction of a nitro group at the 4-position of one of the bipyridine ligands in a Ru(II) complex could potentially modulate its photocatalytic activity, which could be advantageous for specific photoredox reactions where a less active but more selective catalyst is desired.

Table 2: Photophysical Properties of Ruthenium(II) Complexes with Substituted Pyridine Ligands Illustrative data based on general trends observed for substituted bipyridine complexes.

| Ligand (L) in cis-[Ru(bpy)₂(L)(NO₂)]⁺ | E₀₀ (cm⁻¹) |

| 4-aminopyridine | 14,500 |

| 4-picoline | 14,800 |

| pyridine | 15,000 |

| 4,4'-bipyridine (B149096) | 15,200 |

| isonicotinamide | 15,500 |

Organocatalysis in Organic Transformations

The concept of using purely organic molecules as catalysts has gained significant traction, and pyridine-based structures have emerged as versatile organocatalysts. The nitro group's strong electron-withdrawing nature makes this compound a potential candidate for various organocatalytic transformations.

For example, 4,4'-bipyridyl has been shown to act as an effective organocatalyst for the reduction of nitroarenes using bis(neopentylglycolato)diboron bohrium.com. The catalytic cycle involves the activation of the diboron (B99234) reagent by the bipyridine. The electronic properties of the bipyridine are crucial for this activation. The introduction of a nitro group on the bipyridine scaffold could enhance its ability to act as a Lewis basic catalyst by modulating the electron density on the nitrogen atoms.

In another study, it was found that strong electron-accepting substituents, such as a nitro group, on a phenyl ring replacing the pyridine ring in nornicotine (B190312) can accelerate the aldol (B89426) reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856) nih.gov. This suggests that the electron-withdrawing nature of the nitro group can enhance the catalytic activity in reactions proceeding through an enamine mechanism. Therefore, this compound could potentially serve as an efficient organocatalyst in similar transformations.

Asymmetric Catalysis with Chiral Nitro-Bipyridines

Chiral bipyridine derivatives are highly valuable ligands in asymmetric catalysis. The introduction of a nitro group into a chiral bipyridine scaffold can lead to novel catalysts with unique reactivity and selectivity. A significant area of research is the development of chiral bipyridine N,N'-dioxides as ligands for asymmetric metal-catalyzed reactions.

Recent studies have shown that chiral C2-symmetric bipyridine-N,N'-dioxides are highly efficient ligands in nickel(II)-catalyzed Michael addition/cyclization reactions, affording products with excellent enantioselectivities (up to 99% ee) acs.orgnih.govresearchgate.net. The design of these ligands often involves creating a chiral environment around the metal center. While not directly this compound, the synthesis of chiral 4-Aryl-pyridine-N-oxides has been reported, where a key intermediate is a 3-amino-4-nitro-pyridine-N-oxide derivative acs.org. This demonstrates a synthetic pathway to chiral pyridine N-oxides bearing a nitro group, which are effective nucleophilic organocatalysts in acylative dynamic kinetic resolution.

These findings highlight the potential of chiral nitro-bipyridine derivatives, including N-oxides of this compound, in asymmetric catalysis. The nitro group can influence the electronic properties of the catalyst and also provide a handle for further functionalization to fine-tune the catalyst's structure and performance.

Table 3: Enantioselective Michael Addition/Cyclization using a Chiral Bipyridine-N,N'-dioxide Ligand Representative data from studies on chiral bipyridine-N,N'-dioxides.

| Substrate 1 | Substrate 2 | Yield (%) | ee (%) |

| 5-amino-3-methyl-1H-pyrazole | 2-acyl imidazole (B134444) derivative 1 | 95 | 98 |

| 5-amino-3-phenyl-1H-pyrazole | 2-acyl imidazole derivative 1 | 92 | 99 |

| 5-amino-3-methyl-1H-pyrazole | 2-acyl imidazole derivative 2 | 97 | 97 |

| 5-amino-3-phenyl-1H-pyrazole | 2-acyl imidazole derivative 2 | 89 | 95 |

Supramolecular Chemistry and Framework Materials

Bipyridines are fundamental building blocks in supramolecular chemistry and for the construction of metal-organic frameworks (MOFs). The rigid structure and divergent coordination sites of bipyridines make them ideal linkers for creating extended porous networks. The functionalization of bipyridine ligands with groups like nitro can introduce new functionalities and influence the resulting supramolecular architecture and material properties.

The incorporation of nitro groups into MOF linkers has been shown to be an effective strategy for enhancing CO2 capture due to the polar nature of the nitro group, which facilitates quadrupole-dipole interactions researchgate.net. MOFs functionalized with nitro groups have also shown promise in the removal of hazardous organic compounds from water researchgate.net. This suggests that a MOF constructed using this compound as a linker could exhibit interesting adsorption and separation properties.

Furthermore, the electron-withdrawing nature of the nitro group can increase the Lewis acidity of the MOF, making it a potential candidate for Lewis acid catalysis researchgate.net. For example, a 3D metal-organic framework, Zn(DNBPDC)2(BPY), has been synthesized using 2,2'-dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid as a linker, demonstrating the feasibility of incorporating nitro-functionalized ligands into stable frameworks nih.gov. The use of this compound as a co-ligand or the primary building block in MOF synthesis could lead to new materials with tailored porosity, stability, and catalytic or sensing capabilities. The orientation of the nitro group could also direct the supramolecular assembly through specific intermolecular interactions.

Building Blocks for Metal-Organic Frameworks (MOFs)

This compound has demonstrated considerable utility as a building block in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The incorporation of this compound into MOF architectures can impart specific functionalities and properties.

The presence of the nitro group, a strong electron-withdrawing group, can influence the electronic properties of the resulting MOF, potentially enhancing its performance in applications such as gas storage, separation, and catalysis. Furthermore, the bipyridine core provides versatile coordination sites for binding to metal centers. The nitrogen atoms on the two pyridine rings can coordinate to different metal ions, acting as a linker to form extended network structures.

Researchers have successfully synthesized a variety of MOFs using bipyridine derivatives as ligands. For instance, new 3D Ni and Co redox-active MOFs have been created using ferrocenyl diphosphinate and 4,4′-bipyridine ligands, which have shown promise as efficient electrocatalysts for the hydrogen evolution reaction. rsc.org Similarly, two new pillared-layer MOFs have been constructed with Co(II), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine. rsc.org The variation in synthetic conditions, such as temperature and ligand ratio, can lead to different framework structures with distinct properties.

Construction of Coordination Polymers and Networks

Beyond discrete MOFs, this compound is instrumental in the construction of a wide array of coordination polymers and networks. Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The geometry and connectivity of these networks can be tuned by the choice of metal ion, ligand, and reaction conditions.

The dissymmetry of the 2,3'-bipyridine (B14897) scaffold, combined with the electronic influence of the nitro group, allows for the formation of complex and often non-centrosymmetric coordination networks. These materials can exhibit interesting properties such as chirality, non-linear optical activity, and piezoelectricity. The ability of the bipyridine unit to bridge between metal centers is a key feature in the formation of these extended structures, which can range from one-dimensional chains to intricate three-dimensional frameworks. rsc.org

Studies have shown that even the solvent can play a crucial role in directing the final structure of coordination polymers. mdpi.com For example, the use of different coordinating solvents with a Cu(II)-4,4′-bipyridine system led to the isolation of several new coordination polymers with varying dimensionalities. mdpi.com This highlights the subtle interplay of factors that govern the self-assembly process in the formation of these materials.

Recognition and Self-Assembly Phenomena

The principles of molecular recognition and self-assembly are central to the construction of functional supramolecular systems. This compound, with its specific geometric and electronic features, can participate in a variety of non-covalent interactions that drive these processes. These interactions include hydrogen bonding, π-π stacking, and metal-ligand coordination.

The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, while the nitro group can also participate in hydrogen bonding and other electrostatic interactions. The aromatic rings of the bipyridine unit are prone to π-π stacking interactions, which can play a significant role in the organization of molecules in the solid state. These directional and specific interactions are key to the programmed self-assembly of complex architectures.

For instance, self-assembly strategies based on 4,4'-bipyridine derivatives have been used to create dinuclear molecular rectangles that can recognize aromatic substrates through a combination of hydrophobic forces, π-π stacking, and C-H⋯π interactions. researchgate.net The introduction of different functional groups, such as the nitro group in this compound, can be expected to modulate these recognition and self-assembly processes, leading to new supramolecular structures with tailored properties.

Advanced Materials Science Applications

The unique characteristics of this compound also position it as a valuable component in the development of advanced materials with specific functionalities.

Precursors for Advanced Organic Materials

This compound can serve as a precursor for the synthesis of more complex organic materials. The nitro group can be chemically transformed into other functional groups, such as amines, which can then be used in subsequent reactions to build larger molecular or polymeric structures. This chemical versatility allows for the creation of a wide range of derivatives with tailored electronic and optical properties.

Bipyridine and its derivatives are fundamental components in various applications, including the synthesis of biologically active molecules, ligands for catalysts, photosensitizers, and supramolecular architectures. nih.gov The presence of the nitro group in this compound provides a handle for further functionalization, opening up avenues for the development of novel organic materials for electronics, photonics, and other high-technology applications. For example, bipyridine-based conjugated polymers have been synthesized through cross-coupling reactions, demonstrating the potential of these building blocks in creating advanced materials.

Components in Sensor Design

The electron-deficient nature of the this compound molecule, due to the presence of the nitro group, makes it a promising candidate for applications in chemical sensing. The electronic properties of the bipyridine system can be sensitive to the presence of certain analytes, leading to a measurable change in a physical property, such as fluorescence or absorbance.

Luminescent MOFs, often constructed with bipyridine-based ligands, have shown great potential as sensors for various nitro explosives. acs.orgnih.gov The detection mechanism often involves the quenching of the MOF's luminescence upon interaction with the analyte. The design of sensors for nitroaromatic compounds is of significant interest due to their use in explosives. rsc.org

For instance, a pyrene-appended bipyridine hydrazone ligand has been developed as a "turn-on" fluorescent sensor for Cu2+ ions, demonstrating the versatility of bipyridine derivatives in sensor design. nih.gov The incorporation of this compound into similar sensor platforms could lead to the development of new sensors for a variety of analytes.

Ligand Design in Transition Metal Chemistry for Non-Prohibited Applications

In the realm of transition metal chemistry, bipyridine derivatives are among the most widely used ligands. nih.gov They form stable complexes with a wide range of metal ions, and the resulting complexes often exhibit interesting photophysical, electrochemical, and catalytic properties. This compound, as a substituted bipyridine, offers a means to fine-tune the properties of the resulting metal complexes.

The electron-withdrawing nitro group can significantly influence the electronic structure of the metal center. This can affect the redox potentials of the complex, its reactivity, and its spectroscopic properties. By systematically modifying the electronic properties of the ligand, chemists can design metal complexes with specific functionalities for applications in areas such as catalysis, light-emitting devices, and solar energy conversion.

Future Perspectives and Research Challenges for 4 Nitro 2,3 Bipyridine

Development of More Efficient and Sustainable Synthetic Pathways

A primary hurdle in the study of 4-Nitro-2,3'-bipyridine is the lack of established, high-yield synthetic routes. While general methods for bipyridine synthesis, such as transition-metal-catalyzed cross-coupling reactions, are well-documented, their application to this specific non-symmetrical, functionalized target remains a challenge. mdpi.comnih.govnih.gov Future research must focus on developing robust and sustainable methods for its preparation.

Key challenges include:

Regiocontrol: The synthesis of the 2,3'-bipyridine (B14897) skeleton requires precise control over the coupling of two different pyridine (B92270) rings.

Nitro Group Compatibility: The strongly deactivating and potentially reactive nitro group must be compatible with the chosen reaction conditions or introduced selectively in a later step.

Sustainability: Traditional nitration methods often rely on harsh reagents like fuming nitric and sulfuric acids, which generate significant waste. nih.govgoogle.com Greener alternatives are highly desirable.

Future synthetic research should explore modern catalytic systems that offer mild conditions and high functional group tolerance. The development of such pathways is the gateway to unlocking the full potential of this compound.

Table 1: Potential Cross-Coupling Strategies for this compound Synthesis

| Coupling Reaction | Pyridine-2 Precursor | Pyridine-3 Precursor with Nitro Group | Catalyst System (Example) | Key Challenge |

|---|---|---|---|---|

| Suzuki Coupling | 2-Halopyridine or 2-Pyridylboronic acid | 3-Bromo-4-nitropyridine or 3-Pyridylboronic acid derivative | Pd-based catalysts (e.g., Pd(PPh₃)₄) with a base | Stability and availability of nitropyridylboronic acids. mdpi.com |

| Stille Coupling | 2-Halopyridine | 3-Stannyl-4-nitropyridine | Pd-based catalysts | Toxicity of organotin reagents and purification challenges. nih.gov |

| Negishi Coupling | 2-Halopyridine | 3-Organozinc-4-nitropyridine | Ni or Pd-based catalysts | Moisture sensitivity of organozinc reagents. mdpi.com |

| Decarboxylative Coupling | Pyridine-2-carboxylic acid | 3-Halo-4-nitropyridine | Pd or Cu-based catalysts with oxidants | Preventing premature decomposition of the nitro-substituted substrate. |

Exploration of Underexplored Reactivity and Novel Transformations

The reactivity of this compound is largely theoretical, extrapolated from the known chemistry of its constituent parts. The molecule features two distinct pyridine rings with different electronic environments. The pyridine ring bearing the nitro group is electron-deficient and susceptible to nucleophilic aromatic substitution, while the other ring retains more of its original nucleophilic character. The nitro group itself is a versatile functional handle, amenable to reduction to an amino group, which opens up a vast array of subsequent derivatizations. acs.orgnih.gov

Future research should systematically investigate:

Nucleophilic Aromatic Substitution (SNAr): Mapping the regioselectivity of nucleophilic attack on the nitro-substituted ring.

Nitro Group Reduction: Developing selective methods to reduce the nitro group to amine, nitroso, or hydroxylamine (B1172632) functionalities, providing access to new derivatives. nih.govresearchgate.net

Directed C-H Functionalization: Utilizing the nitrogen atoms as directing groups to activate and functionalize specific C-H bonds on the bipyridine scaffold, a powerful tool for creating complex molecules.

Uncovering the unique reactivity patterns of this asymmetric system could lead to the discovery of novel chemical transformations and the synthesis of valuable molecular building blocks.

Expansion of Advanced Material Applications and Device Integration

Bipyridine ligands are foundational components in coordination chemistry and materials science, widely used in the construction of metal-organic frameworks (MOFs), coordination polymers, and functional molecular complexes. smolecule.commdpi.comnih.gov The specific geometry and electronic properties of this compound could impart novel structural and functional attributes to such materials. Its asymmetry could lead to the formation of non-centrosymmetric crystal structures, which are desirable for applications in nonlinear optics. The electron-withdrawing nitro group can also serve as an effective sensing site for electron-rich analytes or influence the electronic properties of the resulting materials. acs.orgnih.gov

Key areas for future exploration include:

Metal-Organic Frameworks (MOFs): Using this compound as a linker to build porous frameworks for gas storage, separation, or catalysis. The nitro groups pointing into the pores could create specific binding sites for guest molecules.

Luminescent Sensors: Synthesizing coordination complexes whose luminescence is sensitive to the presence of specific analytes, particularly nitroaromatic explosives or volatile organic compounds, through quenching mechanisms. acs.org

Electronic Materials: Investigating the electronic properties of metal complexes derived from this compound for potential use in molecular switches or other electronic devices. researchgate.net

The integration of this unique ligand into advanced materials could pave the way for new technologies with tailored properties.

Table 2: Prospective Material Applications for this compound

| Application Area | Material Type | Potential Role of this compound | Property to Investigate |

|---|---|---|---|

| Chemical Sensing | Coordination Polymers, MOFs | Ligand providing a recognition site (nitro group) for analytes. | Luminescence quenching efficiency, selectivity. acs.orgnih.gov |

| Catalysis | Metal Complexes | Ligand tuning the electronic properties and steric environment of a metal center. | Catalytic activity and turnover number. smolecule.com |

| Nonlinear Optics | Crystalline Coordination Complexes | Asymmetric ligand promoting the formation of non-centrosymmetric crystal structures. | Second-harmonic generation (SHG) efficiency. |

| Molecular Electronics | Single-Molecule Junctions | Bridging ligand with tunable conductance via the nitro group. | Electron transport properties. researchgate.net |

Integrated Computational-Experimental Approaches for Rational Design

Given the lack of experimental data, integrated computational and experimental approaches are essential for accelerating the exploration of this compound. Density Functional Theory (DFT) and other computational methods can provide invaluable a priori insights into the molecule's properties and reactivity, guiding subsequent experimental work. researchgate.net Such studies can predict key parameters that are difficult or time-consuming to measure experimentally.

Future research should leverage computational chemistry to:

Elucidate Electronic Structure: Calculate the molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions to predict the most likely sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net

Model Reaction Mechanisms: Simulate potential synthetic pathways and reactivity patterns to identify the most promising reaction conditions and predict potential side products. nih.govresearchgate.net

Design Advanced Materials: Predict the binding modes of this compound with different metal ions and model the structures and electronic properties (e.g., band gap) of resulting MOFs or complexes before attempting their synthesis. nih.govacs.org

This synergistic approach, where computational predictions inform experimental design and experimental results validate computational models, represents the most efficient path forward for the rational design of new molecules and materials based on the this compound scaffold. mdpi.comresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitric acid |

| Sulfuric acid |

| 2-Halopyridine |

| 2-Pyridylboronic acid |

| 3-Bromo-4-nitropyridine |

| 3-Stannyl-4-nitropyridine |

| 3-Organozinc-4-nitropyridine |

| Pyridine-2-carboxylic acid |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Nitro-2,3'-bipyridine, and what are the critical reaction conditions to consider?

- Methodological Answer : A key synthetic approach involves the asymmetric oxidation of 2,2'-bipyridine using 3-chlorobenzoperoxoic acid, followed by nitrification with a mixture of HSO/HNO to yield 4-nitro-2,2'-bipyridine-N-oxide. Subsequent reduction or functionalization steps (e.g., bromination or Suzuki coupling) can further modify the nitro group . Critical conditions include controlled stoichiometry of oxidizing/nitrating agents and temperature regulation to avoid over-nitration or decomposition.